molecular formula C20H20O9 B3027735 Cassiaside CAS No. 13709-03-0

Cassiaside

Cat. No.: B3027735
CAS No.: 13709-03-0
M. Wt: 404.4 g/mol
InChI Key: SBVZTBIAKFTNIJ-CZNQJBLBSA-N
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Description

Cassiaside is a glycoside and a benzochromenone . It is isolated from the seeds of Cassia obtusifolia . It has been extensively researched for its pharmacological activities and has been shown to possess potent antioxidant and anti-inflammatory properties .


Molecular Structure Analysis

The molecular formula of this compound is C20H20O9 . The average mass is 404.367 Da and the monoisotopic mass is 404.110718 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.37 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Quality Control of Traditional Chinese Medicine

Cassiaside, specifically this compound B2, plays a significant role in the quality control of traditional Chinese medicine, particularly Semen Cassiae. A method using naphthopyrone reference extract (NRE), which includes this compound B2, has been established for assessing the quality of Semen Cassiae. This method demonstrates the potential of NRE in substituting single chemical references in quality control, thereby providing a new model for the quality control of Chinese medicine (Zhou et al., 2017).

Blood-Lipid Reduction Mechanisms

Research on Cassia obtusifolia L. has indicated that while extracts of this plant can inhibit cholesterol synthesis, thus aiding in blood-lipid reduction, this compound B does not significantly affect this process. This suggests that this compound B might not be the main compound responsible for the lipid-lowering effects of Cassia obtusifolia (Yongfu & Zelian, 2003).

Regulation of Mucin Production

This compound, along with other compounds from Cassia obtusifolia seeds, has been shown to inhibit the gene expression and production of airway mucin 5AC (MUC5AC) in epithelial cells. This suggests its potential therapeutic application in conditions involving mucin overproduction, such as certain respiratory disorders (Choi et al., 2019).

Inflammation and Glycolysis Regulation

This compound C, derived from Cassia seeds, has been found to inhibit M1 polarization of macrophages by downregulating glycolysis. This finding is significant for treating chronic inflammatory diseases, as it suggests a potential therapeutic strategy to dampen macrophage-driven inflammation (Kim et al., 2022).

Hepatoprotective Effects

In a study exploring the hepatoprotective effects of Cassia obtusifolia seed extract, it was found that this compound, among other compounds, helps in protecting against oxidative damage in hepatic cells. This indicates the potential use of this compound in treating liver diseases and conditions involving hepatic oxidative stress (Ali et al., 2018).

Mechanism of Action

Cassiaside C, a compound from Cassiae semen, inhibits M1 polarization of macrophages by downregulating glycolysis . It reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2, and the phosphorylation of nuclear factor kappa B .

Safety and Hazards

Cassiaside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Personal protective equipment, including gloves and eyeshields, should be used when handling this compound .

Properties

IUPAC Name

5-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3/t13-,16-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZTBIAKFTNIJ-CZNQJBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154145
Record name Cassiaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123914-49-8
Record name Cassiaside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123914498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cassiaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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